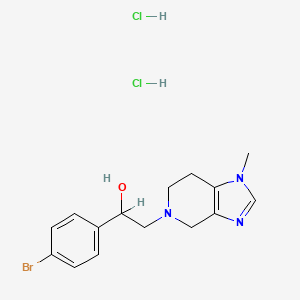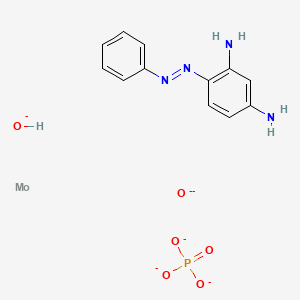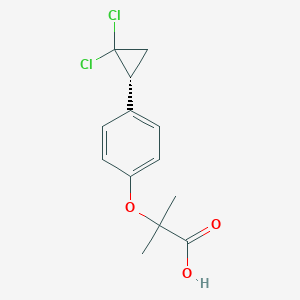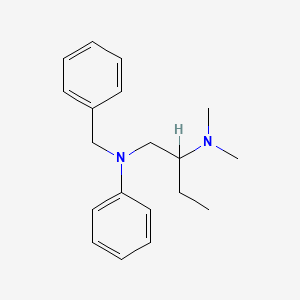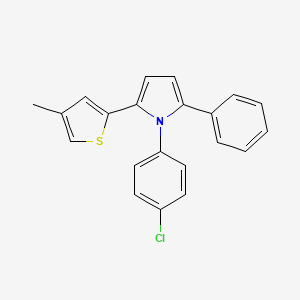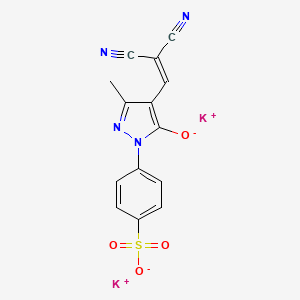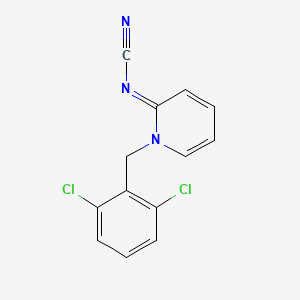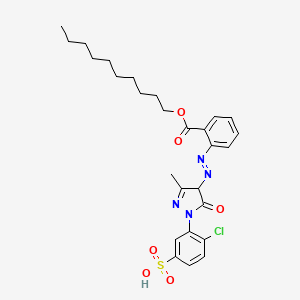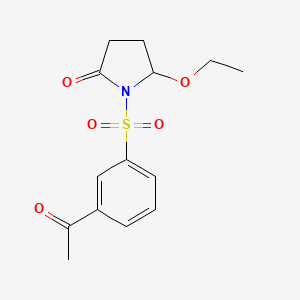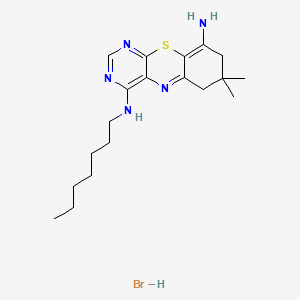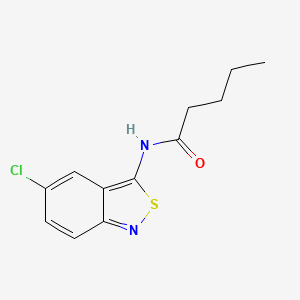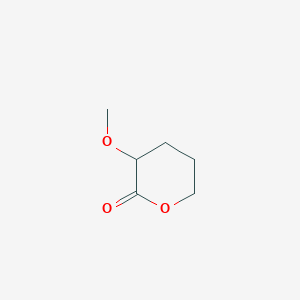
2H-Pyran-2-one, tetrahydro-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier EHB5US9JB0 is known as 3-methoxy-delta-valerolactone. This compound is a lactone, which is a cyclic ester, and it has a molecular formula of C6H10O3. Lactones are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-delta-valerolactone typically involves the cyclization of a hydroxy acid. One common method is the esterification of 3-hydroxyvaleric acid followed by intramolecular cyclization to form the lactone ring. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-delta-valerolactone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where the esterification and cyclization reactions occur simultaneously. The product is then purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-delta-valerolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-methoxyvaleric acid.
Reduction: 3-methoxy-1,5-pentanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
3-methoxy-delta-valerolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3-methoxy-delta-valerolactone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of the lactone ring, leading to the formation of hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
Gamma-valerolactone: Another lactone with similar chemical properties but different applications.
Delta-decalactone: A lactone used primarily in the flavor and fragrance industry.
Beta-propiolactone: Known for its use as a sterilizing agent.
Uniqueness
3-methoxy-delta-valerolactone is unique due to its methoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other lactones that lack this functional group, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
194937-64-9 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-methoxyoxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-2-4-9-6(5)7/h5H,2-4H2,1H3 |
InChI Key |
VOFMHQODLFWCNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


